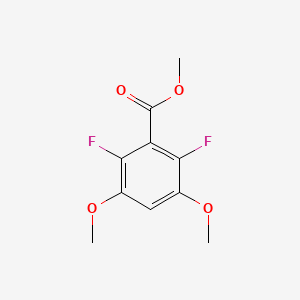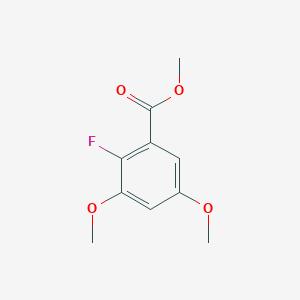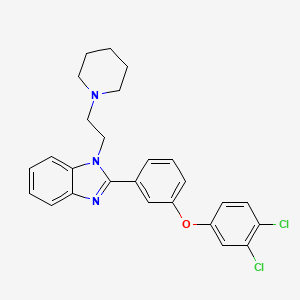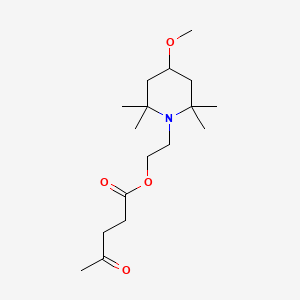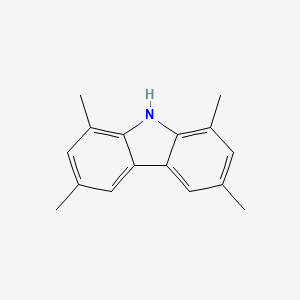![molecular formula C10H10N2O2S B3029482 Ethyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 677304-89-1](/img/structure/B3029482.png)
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
概要
説明
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 . The IUPAC name for this compound is ethyl 2-amino-1H-1lambda3-benzo[d]thiazole-7-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives involves various methods. One approach involves the use of ethanol and hydrazine hydrate . Another method involves the use of bromine and chlorobenzene . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
The molecular structure of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-aminobenzo[d]thiazole-7-carboxylate are diverse. For instance, it can undergo oxidation reactions . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a solid at room temperature . The compound’s solubility and lipophilicity have also been studied .科学的研究の応用
Anxiolytic Properties
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: has been investigated for its potential as a non-sedative anxiolytic agent. Preliminary studies suggest that it may modulate anxiety-related pathways, making it a promising candidate for further research in treating anxiety disorders .
Anticancer Activity
Researchers have explored the anticancer properties of this compound. It exhibits cytotoxic effects against cancer cells, making it a potential lead compound for developing novel chemotherapeutic agents. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
PET Imaging Probe for Alzheimer’s Disease
The compound has also been evaluated as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients. Its ability to bind specifically to these plaques could aid in early diagnosis and monitoring disease progression .
Kinase Inhibition
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: shows promise as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications in various diseases, including cancer and inflammatory disorders .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It exhibits activity against both gram-positive and gram-negative organisms. Further exploration is necessary to understand its mode of action and potential clinical applications .
Treatment of Nerve Function Loss
Derivatives of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate have been investigated for their ability to treat interval loss of nerve function. These compounds may hold promise in neurodegenerative conditions and nerve-related disorders .
作用機序
While the specific mechanism of action for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJDYTDZPDRXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663228 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate | |
CAS RN |
677304-89-1 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


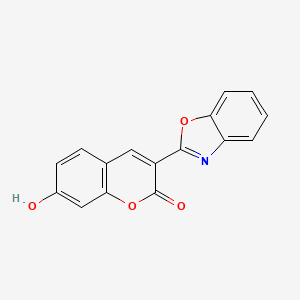
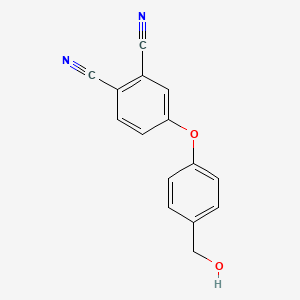
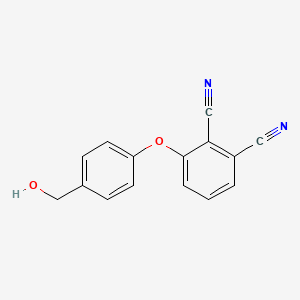
![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)

